![molecular formula C21H25N5 B2585156 1-((2-(Dimethylamino)ethyl)amino)-3-methyl-2-(2-methylallyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 612037-77-1](/img/structure/B2585156.png)
1-((2-(Dimethylamino)ethyl)amino)-3-methyl-2-(2-methylallyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
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Overview
Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are known to play a crucial role in numerous disease conditions . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can vary greatly depending on their specific structures and substituents .Scientific Research Applications
- Tris(2-dimethylaminoethyl)amine serves as an ATRP ligand. It facilitates the creation of telechelic polymers by mediating controlled radical polymerization reactions. These polymers find applications in materials science, coatings, and drug delivery .
- Poly(DMAEMA) : This thermal and pH-sensitive biocompatible polymer has various applications, including:
- MPEG-b-(PC-g-PDMAEMA) : This cationic copolymer self-assembles into nanosized micelles. Applications include:
Atom Transfer Radical Polymerization (ATRP) Ligand
Polymer Synthesis
Amphiphilic Copolymers
Stimuli-Responsive Polymersomes
Mechanism of Action
While the specific mechanism of action for your compound is not available, imidazo[1,2-a]pyridines in general have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes is a current area of research .
properties
IUPAC Name |
1-[2-(dimethylamino)ethylamino]-3-methyl-2-(2-methylprop-2-enyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-14(2)12-16-15(3)17(13-22)21-24-18-8-6-7-9-19(18)26(21)20(16)23-10-11-25(4)5/h6-9,23H,1,10-12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUOHVWCUKSJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC(=C)C)NCCN(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Dimethylamino)ethyl)amino)-3-methyl-2-(2-methylallyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile |
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